1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine
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Overview
Description
1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a methylpropan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine typically involves multiple steps starting from commercially available precursors. One common route includes the bromination of 2-fluorotoluene to obtain 2-bromo-6-fluorotoluene, followed by a series of reactions to introduce the amine group and the methylpropan-1-amine moiety. The reaction conditions often involve the use of solvents like methanol and reagents such as sodium borohydride for reduction steps .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reduction: Sodium borohydride in methanol is commonly used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce corresponding ketones or carboxylic acids.
Scientific Research Applications
1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Researchers use it to study the interactions of halogenated amines with biological systems, which can provide insights into drug design and development.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-(2-Bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)urea
- 2-Bromo-6-fluorobiphenyl
- (2-Bromo-6-fluorophenyl)methanol
Uniqueness: 1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H13BrFN |
---|---|
Molecular Weight |
246.12 g/mol |
IUPAC Name |
1-(2-bromo-6-fluorophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H13BrFN/c1-6(2)10(13)9-7(11)4-3-5-8(9)12/h3-6,10H,13H2,1-2H3 |
InChI Key |
XUJBIJVFEOQDHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C=CC=C1Br)F)N |
Origin of Product |
United States |
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